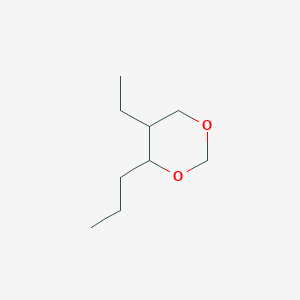
5-Ethyl-4-propyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-4-propyl-1,3-dioxane is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl and propyl groups at the 5 and 4 positions, respectively, makes this compound unique in its structural configuration.
准备方法
Synthetic Routes and Reaction Conditions
5-Ethyl-4-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and iodine can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxanes typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
化学反应分析
Types of Reactions
5-Ethyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Employing reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reacting with nucleophiles such as organolithium reagents or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or carboxylic acids, while reduction typically yields alcohols .
科学研究应用
5-Ethyl-4-propyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Investigated for its potential as a solvent in biochemical reactions.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 5-Ethyl-4-propyl-1,3-dioxane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar chemical properties but different reactivity due to the ring size.
1,4-Dioxane: A six-membered ring compound with oxygen atoms at the 1 and 4 positions, used primarily as a solvent.
Uniqueness
5-Ethyl-4-propyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of ethyl and propyl groups enhances its hydrophobicity and alters its reactivity compared to other 1,3-dioxanes .
属性
CAS 编号 |
6309-45-1 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-5-9-8(4-2)6-10-7-11-9/h8-9H,3-7H2,1-2H3 |
InChI 键 |
LDPAXRKRMWLREH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(COCO1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


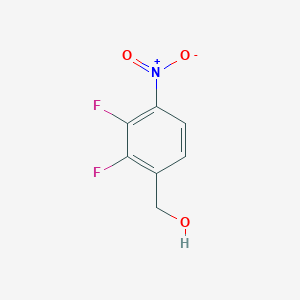

![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)

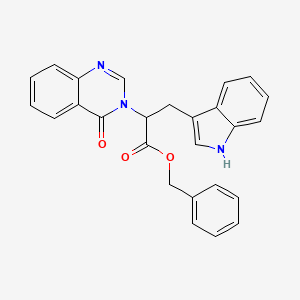
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
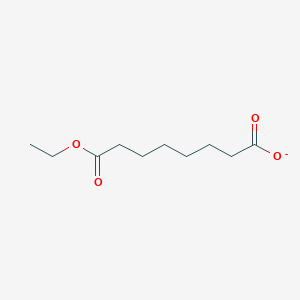

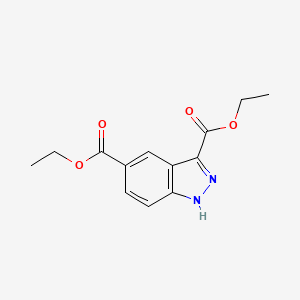
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)

